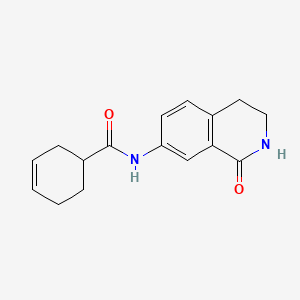

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIFZKKIOROHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Multicomponent reactions have also been explored for the C(1)-functionalization of tetrahydroisoquinolines, involving the isomerization of iminium intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable multicomponent reactions and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is its anticancer properties. Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit potent anticancer activity against various cancer cell lines. For instance, compounds synthesized from similar frameworks have shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to interact with neurotransmitter systems and exhibit antioxidant activity is a focal point in current studies .

In Vitro Studies

In vitro studies have been crucial in assessing the biological activities of this compound and its derivatives. For example, a study demonstrated that certain synthesized derivatives exhibited strong anticancer activity when tested against MCF-7 cells using MTT assays . The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity.

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are under investigation. Potential mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in tumor growth.

- Modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity

A recent study focused on synthesizing a series of tetrahydroisoquinoline derivatives and evaluating their anticancer effects against various cell lines. The findings highlighted that specific modifications to the tetrahydroisoquinoline structure significantly enhanced anticancer potency compared to standard treatments like Doxorubicin .

Case Study: Neuroprotection

Another case study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation. This leads to increased levels of neurotransmitters, which can have neuroprotective and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide with three analogs, focusing on structural features, physicochemical properties, and reported bioactivity.

Table 1: Key Comparisons

Structural and Functional Insights

Core Heterocycle Differences: The tetrahydroisoquinolinone core in the target compound provides a rigid, bicyclic system, contrasting with the monocyclic dihydroquinoline in 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . This rigidity may enhance target binding selectivity but reduce metabolic stability compared to more flexible analogs. The dihydronaphthyridine core in N3-(1-(3,5-Dimethyl)adamantyl)-...carboxamide introduces additional nitrogen atoms, improving hydrogen-bonding capacity and potency against viral proteases .

Substituent Effects :

- The cyclohex-3-ene group in the target compound offers moderate lipophilicity (clogP ~2.8, predicted), balancing membrane permeability and aqueous solubility. In contrast, the adamantyl group in the naphthyridine derivative increases clogP (>4), enhancing blood-brain barrier penetration but risking toxicity .

- Bromine substitution in 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide elevates molecular weight and polarizability, making it unsuitable for drug development but useful as a synthetic intermediate .

Bioactivity Trends :

- Carboxamides with bulky hydrophobic groups (e.g., adamantyl) show enhanced antiviral activity, while smaller substituents (e.g., cyclohexene) are associated with broader kinase inhibition profiles .

- The absence of electronegative halogens in the target compound may improve metabolic stability compared to brominated analogs .

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of inflammation and immune modulation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

This compound is a derivative of tetrahydroisoquinoline (THIQ), which has been extensively studied for its medicinal properties.

Modulation of FPRL-1 Receptor

Research indicates that compounds similar to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide act as modulators of the N-formyl peptide receptor like-1 (FPRL-1) receptor. This receptor is a G protein-coupled receptor expressed in various inflammatory cells such as monocytes and neutrophils. Activation of FPRL-1 has been shown to promote:

- Anti-inflammatory responses : By inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils.

- Monocyte migration : Facilitating the clearance of apoptotic cells from inflammatory sites in a non-phlogistic manner .

STING Pathway Inhibition

Another significant aspect of the biological activity of related compounds is their role as STING inhibitors . The STING (Stimulator of Interferon Genes) pathway is critical in mediating immune responses. Inhibition of this pathway can be beneficial in treating STING-mediated diseases like systemic lupus erythematosus (SLE) and certain cancers. Compounds that inhibit STING activity can reduce type I interferon production and suppress immune responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties. For instance, certain THIQ derivatives showed significant inhibition against viral strains such as OC-43 and 229E. The most active compounds demonstrated a decrease in viral titers by up to Δlg = 2.0 .

| Compound | Viral Strain | Activity (Δlg) |

|---|---|---|

| Avir-7 | 229E | 2.0 |

| Avir-8 | OC-43 | 2.0 |

| Avir-1 | OC-43 | 2.0 |

| Avir-2 | OC-43 | 1.5 |

Case Studies

A notable case study involved the use of THIQ derivatives in models of inflammation. The results indicated that these compounds significantly reduced markers of inflammation and promoted resolution pathways through FPRL-1 activation. This suggests their potential utility in treating inflammatory diseases .

Therapeutic Implications

The biological activities associated with N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide suggest several therapeutic applications:

- Anti-inflammatory treatments : Targeting FPRL-1 may provide new avenues for managing chronic inflammatory conditions.

- Immunosuppression : Inhibiting the STING pathway could be beneficial in autoimmune diseases and certain cancers.

- Antiviral agents : The demonstrated antiviral properties may lead to the development of new antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.